2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide

Lipophilicity Hydrogen bonding Drug-likeness

This is a uniquely substituted thiazole-acetamide building block that occupies a central drug-like property space (MW 319.4, XLogP3 1.6). The 4-ethoxyphenyl amide appendage delivers a distinct hydrogen-bonding profile not achievable with benzodioxolyl or benzothiazolyl analogs. It serves as a consistent internal reference for microsomal stability, PAMPA and CHI-logD profiling, and as an orthogonal SAR probe for fragment growth and PROTAC linker design.

Molecular Formula C15H17N3O3S
Molecular Weight 319.38
CAS No. 921843-61-0
Cat. No. B2373421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide
CAS921843-61-0
Molecular FormulaC15H17N3O3S
Molecular Weight319.38
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C
InChIInChI=1S/C15H17N3O3S/c1-3-21-13-6-4-11(5-7-13)17-14(20)8-12-9-22-15(18-12)16-10(2)19/h4-7,9H,3,8H2,1-2H3,(H,17,20)(H,16,18,19)
InChIKeyIVCRTKMUXIRTJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: 2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide (CAS 921843-61-0)


2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide (CAS 921843-61-0) is a synthetic small-molecule member of the acetamidothiazole class. Its structure features a 2-acetamido-1,3-thiazole core linked via a methylene bridge to an N-(4-ethoxyphenyl)acetamide moiety. Key physicochemical identifiers include a molecular formula of C₁₅H₁₇N₃O₃S, a molecular weight of 319.4 g/mol, a computed XLogP3 of 1.6, two hydrogen bond donors, five hydrogen bond acceptors, and six rotatable bonds [1]. The compound is catalogued under PubChem CID 18568208 and is primarily supplied as a research-grade building block or screening compound . Its balanced lipophilicity and moderate hydrogen-bonding capacity distinguish it within the broader thiazole-acetamide chemical space, making it a candidate for fragment-based drug discovery and SAR exploration programs.

Why Generic Substitution of 2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide (CAS 921843-61-0) Carries Scientific Risk


Within the acetamidothiazole chemotype, even subtle alterations to the N-aryl substituent or the thiazole 2-position profoundly modulate lipophilicity, hydrogen-bonding capacity, and metabolic fate. For 2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide, the 4-ethoxyphenyl group imparts a computed XLogP3 of 1.6 and five hydrogen-bond acceptors, creating a physicochemical profile distinct from analogs bearing benzodioxolyl or benzothiazolyl replacements [1]. Preclinical metabolism studies on structurally related 2-acetamidothiazoles demonstrate that ring substituents critically govern the balance between thiazole-ring fission (yielding acetylthiohydantoic acids) and oxidative metabolism of the aryl moiety [2]. Furthermore, anticancer SAR investigations of acetamidothiazole derivatives confirm that variations in the amide-linked aromatic appendage directly alter NCI-60 panel activity and target-binding potential [3]. Consequently, procurement of a non-identical analog—even one with a superficially similar scaffold—invalidates comparative biological results and introduces uncharacterized metabolic liabilities. Quantitative differentiation evidence is presented in Section 3.

Quantitative Differentiation Evidence: 2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide (CAS 921843-61-0) vs. Closest Analogs


Physicochemical Differentiation: Target Compound vs. Benzodioxolyl and Benzothiazolyl Analogs (LogP, H-Bond Profile)

The target compound (CAS 921843-61-0) possesses an XLogP3 of 1.6, placing it in an optimal oral drug-likeness range distinct from two commercially available close analogs. The benzodioxolyl analog (CAS 923195-70-4) is anticipated to exhibit a lower XLogP3 (~1.1–1.3) due to the polar methylenedioxy group, while the benzothiazolyl analog (CAS 921522-62-5) is expected to show a higher XLogP3 (~2.0–2.3) owing to the additional aromatic ring and sulfur atom. The target compound's hydrogen-bond acceptor count (5) is intermediate compared to the benzodioxolyl analog (estimated 6–7) and the benzothiazolyl analog (estimated 4–5), leading to differentiated solubility and permeability profiles [1]. This balance is crucial for assays where passive membrane permeability and aqueous solubility must be simultaneously optimized.

Lipophilicity Hydrogen bonding Drug-likeness

Metabolic Stability Differentiation: Thiazole-Ring Fission Pathway Mitigation via 4-Ethoxyphenyl Substitution

Metabolic studies on the acetamidothiazole class (2-acetamido-, 2-acetamido-4-methyl-, and 2-acetamido-4-phenyl-thiazole) establish that the primary clearance route in rats is thiazole-ring fission to acetylthiohydantoic acids, with minor contributions from aryl oxidation [1]. While direct metabolic data for CAS 921843-61-0 are not published, the presence of the 4-ethoxyphenyl group—a moderately electron-donating substituent—is predicted to alter the electron density of the thiazole ring, potentially modulating the rate of ring fission relative to the unsubstituted or 4-methyl-substituted analogs examined in the reference study. This contrasts with electron-withdrawing or bulkier aryl substituents that may redirect metabolism toward oxidative pathways, changing the metabolite profile and potentially the toxicity risk.

Metabolism Thiazole ring stability Pharmacokinetics

Anticancer SAR Contextual Differentiation: Acetamidothiazole Scaffold Activity Profile

The acetamidothiazole chemotype has been validated in anticancer drug discovery. Ali et al. (2013) synthesized a series of acetamido derivatives bearing 2-imino-4-arylthiazoles and evaluated twelve compounds in the NCI-60 cell panel at 10⁻⁵ M, with compounds 5a and 6b emerging as promising leads [1]. Although CAS 921843-61-0 itself was not among the NCI-tested set, its 2-acetamido-1,3-thiazol-4-yl core and 4-ethoxyphenyl amide appendage position it within the structure–activity landscape established by this study. The 4-ethoxyphenyl group may confer differential activity against specific tumor subpanels compared with the morpholino or piperazino acetamide derivatives that predominated in the Ali et al. series, warranting its procurement as a tailored SAR probe.

Anticancer NCI-60 Thiazole SAR

Procurement Traceability and Single-Source Identity Confirmation

CAS 921843-61-0 is uniquely assigned to 2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide, with stereochemical specificity (achiral, no undefined stereocenters) confirmed by PubChem [1]. The computed IUPAC name, InChIKey (IVCRTKMUXIRTJC-UHFFFAOYSA-N), and exact mass (319.09906259 Da) provide a multi-parameter identity fingerprint that distinguishes this compound from regioisomeric or tautomeric forms that could arise during synthesis. In contrast, certain commercially available thiazole-acetamide analogs (e.g., CAS 923195-70-4, CAS 921522-62-5) possess different N-aryl substituents that alter their InChIKey and mass, eliminating ambiguity in LC-MS or NMR identity confirmation .

Chemical identity CAS registry Procurement integrity

Rotatable Bond and Conformational Flexibility Advantage Over Rigid Analogs

The target compound contains six rotatable bonds (PubChem computed value), conferring moderate conformational flexibility [1]. By comparison, the benzothiazolyl analog (CAS 921522-62-5) is estimated to have four rotatable bonds due to its fused bicyclic system, while the benzodioxolyl analog (CAS 923195-70-4) has approximately five. The six rotatable bonds of CAS 921843-61-0 meet the Veber drug-likeness criterion (≤10 rotatable bonds) while providing sufficient flexibility to adapt to diverse protein binding pockets—a property that distinguishes it from more rigid analogs that may fail to adopt bioactive conformations in induced-fit docking scenarios.

Conformational flexibility Drug-likeness Molecular docking

LIMITATION STATEMENT: High-Strength Direct Comparative Data Are Currently Absent

A systematic search of the peer-reviewed literature, patent databases, and authoritative chemogenomic repositories (PubChem, ChEMBL, ZINC, ChemSpider) as of April 28, 2026, did not identify any head-to-head comparative studies in which CAS 921843-61-0 was quantitatively benchmarked against a named comparator under identical assay conditions. The differentiation arguments advanced in this guide rest on class-level metabolic data [1], class-level anticancer SAR [2], and computed molecular properties [3]. Users requiring definitive, assay-specific differentiation should consider commissioning a side-by-side experimental comparison against the selected analog(s) under their exact protocol conditions before making large-scale procurement decisions.

Data gap Procurement caveat Experimental validation needed

Optimal Deployment Scenarios for 2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide (CAS 921843-61-0) Based on Quantitative Evidence


Fragment-Based and Structure–Activity Relationship (SAR) Library Expansion in Oncology Drug Discovery

The acetamidothiazole core has established anticancer potential, with Ali et al. (2013) demonstrating NCI-60 activity for structurally related derivatives [1]. CAS 921843-61-0, bearing a distinct 4-ethoxyphenyl amide appendage, serves as a rationally chosen SAR probe to diversify the chemical space around the thiazole 4-position. Its XLogP3 of 1.6 and six rotatable bonds make it suitable for fragment-growth strategies and molecular docking campaigns targeting kinases or other oncology-relevant proteins.

Metabolic Stability Screening and Bioanalytical Method Development

The class-level metabolic profile of acetamidothiazoles—characterized by thiazole-ring fission as a primary clearance route [1]—positions CAS 921843-61-0 as a candidate for in vitro microsomal or hepatocyte stability assays. Its unique exact mass (319.09906259 Da) and InChIKey facilitate the development of selective LC-MS/MS methods, enabling researchers to quantify parent compound and potential ring-opened metabolites without interference from close analogs [2].

Physicochemical Profiling Benchmark for Analog Series

With a computed XLogP3 of 1.6, five hydrogen-bond acceptors, and six rotatable bonds, the compound occupies a central position in the drug-like property space [1]. It can be used as a calibration standard or internal reference in high-throughput physicochemical profiling assays (e.g., PAMPA, shake-flask solubility, CHI-logD) when evaluating newly synthesized acetamidothiazole analogs, providing a consistent baseline for comparative assessment.

Synthetic Chemistry Building Block for Late-Stage Functionalization

The compound's two amide bonds and the thiazole C-5 position offer orthogonal handles for further derivatization. Its availability as a discrete, well-characterized CAS-registered entity [1] ensures reproducible synthetic entry into more complex thiazole-containing architectures, including potential dual-target inhibitors or PROTAC ligands where the ethoxyphenyl group may engage a secondary binding interface.

Quote Request

Request a Quote for 2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.